2-Chloroacetophenone
Overview
Description
Omega-chloroacetophenone, also known as phenacyl chloride or 2-chloro-1-phenylethanone, is a substituted acetophenone. It is a synthetic organic compound with the molecular formula C8H7ClO. This compound is known for its use as a riot control agent, commonly referred to as tear gas or mace .
Mechanism of Action
Target of Action
2-Chloroacetophenone, also known as CN, is primarily used as a riot control agent . The compound’s primary targets are the mucous membranes, particularly those in the eyes and respiratory tract . It acts directly on these targets, causing a range of effects from irritation to severe complications .
Mode of Action
It is thought to act as an sn2-alkylating agent, reacting readily with nucleophilic sites . Important targets include thiol and sulfhydryl groups of enzymes, including lactic dehydrogenase, glutamic dehydrogenase, and pyruvic decarboxylase .
Biochemical Pathways
The compound’s ability to react with thiol and sulfhydryl groups suggests that it may interfere with enzymatic processes that rely on these groups .
Pharmacokinetics
It is known that the compound has low solubility in water but is soluble in alcohols, ethers, and other organic solvents . This suggests that its bioavailability may be influenced by these factors.
Result of Action
Exposure to this compound typically results in ocular and respiratory tract irritation within 20-60 seconds . Ocular effects include blepharospasm, photophobia, conjunctivitis, and periorbital edema . Inhalation can cause a stinging or burning sensation in the nose, tight chest, sore throat, coughing, dyspnea, and difficulty breathing . Dermal outcomes are more severe and include dermal irritation, bulla formation, and subcutaneous edema .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s adsorption at the air/water interface is negatively correlated with surface tension . This means that this compound is more likely to adsorb at the gas/water interface with lower surface tension . Additionally, the compound’s effects are related to the concentration of the compound and duration of exposure .
Biochemical Analysis
Biochemical Properties
2-Chloroacetophenone plays a role in biochemical reactions primarily as an irritant. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1 . These channels are involved in sensing pain and irritation. When this compound binds to these channels, it activates them, leading to the sensation of pain and irritation. Additionally, this compound can interact with other proteins and enzymes involved in inflammatory responses, further amplifying its irritant effects .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It primarily affects cells in the respiratory tract, eyes, and skin. Upon exposure, it causes irritation and inflammation in these tissues. At the cellular level, this compound influences cell signaling pathways, particularly those involved in pain and inflammation. It can activate signaling cascades that lead to the release of pro-inflammatory cytokines and other mediators . This compound also affects gene expression by upregulating genes associated with inflammatory responses and downregulating those involved in normal cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with TRP channels and other biomolecules. When this compound binds to TRPV1 and TRPA1 channels, it induces a conformational change that opens the channel, allowing the influx of calcium ions into the cell . This influx triggers a cascade of intracellular events, including the activation of protein kinases and transcription factors that regulate gene expression. Additionally, this compound can inhibit certain enzymes involved in cellular metabolism, further contributing to its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable but can degrade upon prolonged exposure to air and moisture . Over time, its irritant effects may diminish as it degrades. Long-term studies have shown that repeated exposure to this compound can lead to chronic inflammation and damage to tissues, particularly in the respiratory tract . These long-term effects are of concern in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it primarily causes irritation and mild inflammation. At higher doses, it can lead to severe respiratory distress, skin blistering, and even death . Studies have shown that there is a threshold dose above which the toxic effects of this compound become significantly more severe. This threshold is important for determining safe exposure levels in both laboratory and real-world settings .
Metabolic Pathways
This compound is involved in metabolic pathways that lead to its detoxification and elimination from the body. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The metabolic products are then excreted through the urine. The metabolism of this compound can affect metabolic flux and metabolite levels, particularly in pathways involved in detoxification and excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It can affect the activity and function of various cellular components in these compartments. For example, in the nucleus, it can interact with transcription factors and other proteins involved in gene regulation. In the cytoplasm, it can affect signaling pathways and metabolic processes . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Omega-chloroacetophenone can be synthesized through several methods:
Chlorination of Acetophenone: This method involves passing chlorine gas into boiling acetophenone.
Friedel-Crafts Acylation: Another method involves the acylation of benzene using chloroacetyl chloride in the presence of an aluminum chloride catalyst.
Chemical Reactions Analysis
Omega-chloroacetophenone undergoes various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Hydrolysis: In the presence of water, it can hydrolyze to form acetic acid and phenyl chloride.
Scientific Research Applications
Omega-chloroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis due to its reactivity.
Biology and Medicine: It has been used in studies related to its effects as a lacrimator and its potential toxicological impacts.
Industry: It is used in the production of various chemical intermediates and as a riot control agent.
Comparison with Similar Compounds
Omega-chloroacetophenone is often compared with other riot control agents such as:
o-Chlorobenzylidene Malonitrile (CS): CS gas is more potent and less toxic than omega-chloroacetophenone.
Oleoresin Capsicum (OC):
Omega-chloroacetophenone is unique due to its historical use and its specific chemical properties that make it effective as a lacrimator.
Properties
IUPAC Name |
2-chloro-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMACFCSSMIZSPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5COCH2Cl, Array, C8H7ClO | |
Record name | 2-CHLOROACETOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2872 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-CHLOROACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020293 | |
Record name | 2-Chloroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-chloroacetophenone appears as a white crystalline solid. Denser than water and insoluble in water. Hence sinks in water. A lachrymator: vapors are very irritating to the eyes. Has a floral odor. Used as a riot control agent., Colorless to gray crystalline solid with a sharp, irritating odor; [NIOSH], COLOURLESS-TO-GREY CRYSTALS., Colorless to gray crystalline solid with a sharp, irritating odor. | |
Record name | 2-CHLOROACETOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2872 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | alpha-Chloroacetophenone | |
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URL | https://haz-map.com/Agents/353 | |
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Record name | 2-CHLOROACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/389 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Boiling Point |
441 to 442 °F at 760 mmHg (NTP, 1992), 247 °C, 244-245 °C, 472 °F | |
Record name | 2-CHLOROACETOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2872 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-CHLOROACETOPHENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-CHLOROACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |
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URL | https://www.osha.gov/chemicaldata/389 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Flash Point |
244 °F (NTP, 1992), 244 °F, 118 °C (closed cup), 244 °F (118 °C) (Closed cup), 118 °C c.c. | |
Record name | 2-CHLOROACETOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2872 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-CHLOROACETOPHENONE | |
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Record name | 2-CHLOROACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/389 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water, Very soluble in ethanol, ethyl ether, benzene; soluble in acetone, petroleum ether, Soluble in carbon disulfide, Solubility in water, g/100ml at 25 °C: 1.64 | |
Record name | 2-CHLOROACETOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2872 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-CHLOROACETOPHENONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-CHLOROACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
1.32 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.324 g/cu cm at 15 °C, Solid density at 20 °C = 1.318 g/cc; liquid density at 58 °C = 1.187 g/cc, 1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.32 | |
Record name | 2-CHLOROACETOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2872 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-CHLOROACETOPHENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-CHLOROACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/389 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
5.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.32 (Air = 1), Relative vapor density (air = 1): 5.3, 5.2 | |
Record name | 2-CHLOROACETOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2872 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-CHLOROACETOPHENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-CHLOROACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/389 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.0054 mmHg at 68 °F (NTP, 1992), 0.005 [mmHg], Vapor pressure: 0 °C, 0.0026 mm Hg; 20 °C, 0.0041 mm Hg; 52 °C, 0.152 mm Hg., 5.4X10-3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.7, 0.005 mmHg | |
Record name | 2-CHLOROACETOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2872 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | alpha-Chloroacetophenone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/353 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-CHLOROACETOPHENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-CHLOROACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/389 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Mechanism of Action |
2-Chloroacetophenone toxicity may be due to the alkylation and consequent inhibition of sulfhydryl-containing enzymes because inhibition of lactate dehydrogenase activity by 2-chloroacetophenone in vitro was not reversed by glutathione and because intravenous administration of sodium thiosulfate did not protect rats from lethal doses of 2-chloroacetophenone given by intraperitoneal injection. | |
Record name | 2-CHLOROACETOPHENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from dilute alcohol, carbon tetrachloride, or light petroleum, Solid at 20 °C, Colorless to gray crystalline solid, White crystals, Plates from dilute alcohol; rhombic leaves from petroleum ether | |
CAS No. |
532-27-4, 8007-12-3 | |
Record name | 2-CHLOROACETOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2872 | |
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Record name | 2-Chloroacetophenone | |
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Record name | omega-Chloroacetophenone | |
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Record name | 2-CHLOROACETOPHENONE | |
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Record name | Ethanone, 2-chloro-1-phenyl- | |
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Record name | 2-Chloroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020293 | |
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Record name | 2-chloroacetophenone | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.757 | |
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Record name | MACE OIL | |
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Record name | CHLOROACETOPHENONE | |
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Record name | 2-CHLOROACETOPHENONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |
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Record name | 2-CHLOROACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/389 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
133.7 °F (NTP, 1992), 56.5 °C, 54-59 °C, 134 °F | |
Record name | 2-CHLOROACETOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2872 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-CHLOROACETOPHENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-CHLOROACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/389 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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